molecular formula C8H7ClN2 B1141527 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine CAS No. 1352397-22-8

6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine

Cat. No.: B1141527
CAS No.: 1352397-22-8
M. Wt: 166.608
InChI Key: PXGUJPBEFUSGJC-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylpyridine with a suitable amine, followed by cyclization to form the desired pyrrolo[3,2-c]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the position of the chlorine and methyl groups. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-2-3-10-7(6)4-8(9)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGUJPBEFUSGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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